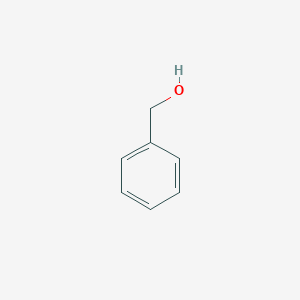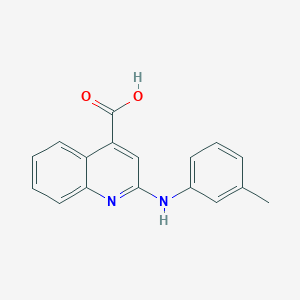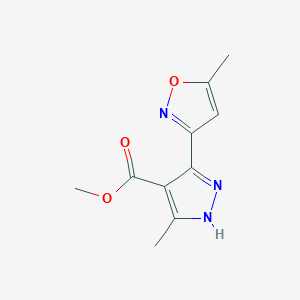
2-Bromo-5-(chloromethyl)pyridine
Descripción general
Descripción
“2-Bromo-5-(chloromethyl)pyridine” is a chemical compound with the CAS Number: 168173-56-6. It has a molecular weight of 206.47 and its linear formula is C6H5BrClN . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-bromo-6-hydroxymethylpyridine and 2-bromo-6-chloromethylpyridine has been achieved by modified synthetic routes that bypass the use of harsh reagents that require careful handling and difficult reaction . These methods use isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride, which are easier to handle and require milder reaction conditions than the conventional reagents .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(chloromethyl)pyridine” is represented by the linear formula C6H5BrClN .
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-(chloromethyl)pyridine” have been successfully prepared by modified synthetic routes that bypass the use of harsh reagents that require careful handling and difficult reaction .
Physical And Chemical Properties Analysis
“2-Bromo-5-(chloromethyl)pyridine” is a solid substance under normal conditions . It has a flash point of 126.2°C and a boiling point of 285°C at 760 mmHg .
Aplicaciones Científicas De Investigación
1. Synthesis of Biomimetic Metal Ion Chelates 2-Bromo-5-(chloromethyl)pyridine is used in the synthesis of multidentate ligands involving tethered pyridyl groups coordinated to transition metal ions. These ligands mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .
Immobilization of Ligand Chelates
This compound is used to immobilize ligand chelates onto heterogeneous supports. This process requires the use of bromine-substituted (chloromethyl)pyridines .
Alternative Synthesis Methods
Alternative methodologies have been reported for the syntheses of 2-bromo-6-hydroxymethylpyridine and 2-bromo-6-chloromethylpyridine from inexpensive commercially available 2,6-dibromopyridine .
Formation of C−N Bond
2-Bromo-5-(chloromethyl)pyridine is used as a building block in the formation of C−N bond by various cross coupling reactions .
Negishi Cross-Coupling Reaction
This compound is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Synthesis of 2′-Pyridyldifluoroacetate
It is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Base Catalyzed Alkylation
2-Bromo-5-(chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
8. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-(chloromethyl)pyridine is the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-5-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may have different bioavailability properties compared to liquid compounds.
Result of Action
The molecular effect of 2-Bromo-5-(chloromethyl)pyridine’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This results in the synthesis of new organic compounds .
Action Environment
The action of 2-Bromo-5-(chloromethyl)pyridine is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out.
Propiedades
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELEIMYZJJCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423713 | |
| Record name | 2-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168173-56-6 | |
| Record name | 2-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

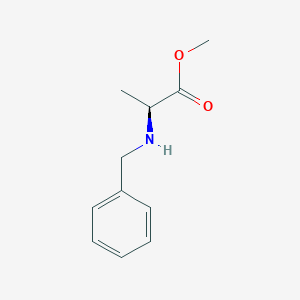
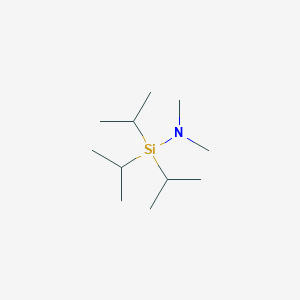
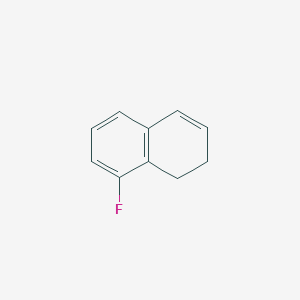


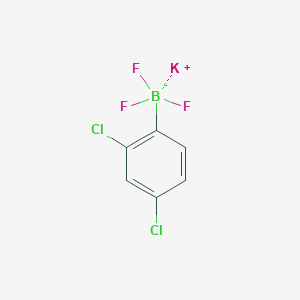
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)

